N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine
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Overview
Description
N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine is a synthetic compound that belongs to the class of azepane derivatives. This compound features a unique structure that includes an azepane ring, an oxadiazole ring, and an ethyl group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This reaction forms the oxadiazole ring, which is then further reacted with ethylamine and azepane derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring but has different substituents.
1,2,4-Oxadiazole derivatives: These compounds have similar structural features and are studied for their biological activities.
Uniqueness
N-Ethyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)azepan-4-amine is unique due to the combination of the azepane ring and the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H22N4O |
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Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine |
InChI |
InChI=1S/C12H22N4O/c1-3-16(9-12-14-10(2)17-15-12)11-5-4-7-13-8-6-11/h11,13H,3-9H2,1-2H3 |
InChI Key |
PGRZAJXNNHBIFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NOC(=N1)C)C2CCCNCC2 |
Origin of Product |
United States |
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